molecular formula C18H21N5O5S B11489852 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11489852
M. Wt: 419.5 g/mol
InChI Key: ZEDBCVUZVHJKHC-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or acids, while reduction of nitro groups yields amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide group.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the tetrazole ring, which is not commonly found in traditional sulfonamides. This structural feature may confer unique chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N5O5S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H21N5O5S/c1-26-16-7-5-14(11-15(16)23-12-19-21-22-23)29(24,25)20-9-8-13-4-6-17(27-2)18(10-13)28-3/h4-7,10-12,20H,8-9H2,1-3H3

InChI Key

ZEDBCVUZVHJKHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)N3C=NN=N3

Origin of Product

United States

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